
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidin-2-amine derivatives often involves nucleophilic substitution reactions, starting from various precursors such as chloro-substituted pyrimidines, amidines, or via the cyclization of appropriate semicarbazides and thiosemicarbazides in the presence of suitable catalysts (Gao et al., 2015). These methods allow for the introduction of diverse functional groups, facilitating the synthesis of a wide range of substituted pyrimidin-2-amine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidin-2-amine derivatives can be determined using techniques such as single-crystal X-ray diffraction. This technique has revealed that these molecules can crystallize in different systems, demonstrating the influence of substituents on the molecular conformation and packing in the solid state. For example, enantiomeric forms of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives exhibit distinct crystalline structures due to the orientation of adjacent molecular units and the presence of intramolecular hydrogen bonding (Gao et al., 2015).
Chemical Reactions and Properties
Pyrimidin-2-amines participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and condensation reactions, which allow for further functionalization and the introduction of diverse substituents. These reactions are pivotal for the synthesis of complex molecules with potential biological activity. The presence of the trifluoromethyl group significantly influences the chemical properties of these compounds, including their reactivity and interaction with biological targets (Gao et al., 2015).
Physical Properties Analysis
The physical properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development.
Chemical Properties Analysis
The chemical properties of pyrimidin-2-amines, including acidity, basicity, and nucleophilicity, are determined by the electronic effects of substituents. The trifluoromethyl group is highly electronegative, which can withdraw electron density from the pyrimidine ring, affecting the compound's reactivity and interactions with other molecules.
For more in-depth exploration of the synthesis, molecular structure, chemical reactions, and properties of this compound and its derivatives, the following references provide detailed insights: (Gao et al., 2015).
Scientific Research Applications
Synthesis and Pharmacological Potential
- 4,6-Substituted di-(phenyl) pyrimidin-2-amines, including variants of the 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, have been synthesized for potential pharmacological applications. Notably, specific compounds in this series have shown significant anti-inflammatory activity, which highlights their potential therapeutic use (Kumar, Drabu, & Shalini, 2017).
Intermediate in Antitumor Drug Synthesis
- This compound is an important intermediate in the synthesis of many antitumor drugs, particularly as a component in small molecular inhibitors for anti-tumor applications. Its utility in this context is primarily due to its role in the synthesis of more complex chemical structures (Gan et al., 2021).
Chemical Synthesis and Molecular Interactions
- The compound's derivatives have been used to synthesize new trifluoromethylated analogues of 4,5-dihydroorotic acid. These syntheses have explored the unique molecular interactions of the trifluoromethyl group, which can impact the molecule's overall stability and conformation (Sukach et al., 2015).
Organocatalytic Addition Reactions
- Studies have focused on the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with acetone, exploring both regio- and enantioselectivity in asymmetric organocatalytic addition. These investigations are crucial for understanding how the compound reacts under different catalytic conditions, providing insights into its chemical behavior and potential applications (Sukach et al., 2014).
Role in Synthesis of Novel Compounds
- The compound serves as a precursor in the synthesis of novel chemical entities, such as imidazo[1,2-a]pyrimidine compounds. These novel synthesized compounds have unique structures and potential applications, indicating the versatility of this compound as a starting point in organic synthesis (Liu, 2013).
Antibacterial and Antifungal Activities
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class have shown significant antibacterial and antifungal activities, suggesting potential use in addressing microbial infections (Mittal, Sarode, & Vidyasagar, 2011).
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the fungus Botrytis cinerea . This compound is part of a series of synthesized aminopyrimidines that have shown excellent fungicidal activity .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may enhance its metabolic stability and increase its bioavailability .
Result of Action
The result of the action of this compound is the effective control of the fungus Botrytis cinerea . The compound has shown higher fungicidal activity than the positive control pyrimethanil . Scanning electron micrography (SEM) and transmission electron micrography (TEM) studies have shown the compound’s effectiveness against B. cinerea .
Future Directions
The future research directions for “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” and related compounds could involve further exploration of their biological activities and potential applications . For example, they could be studied for their potential as antifungal agents . Additionally, new synthesis methods could be developed to improve the efficiency and cost-effectiveness of producing these compounds .
properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBPRJAAQLLMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347040 |
Source


|
| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26974-09-4 |
Source


|
| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

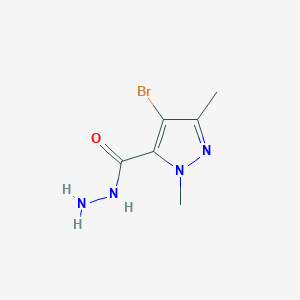
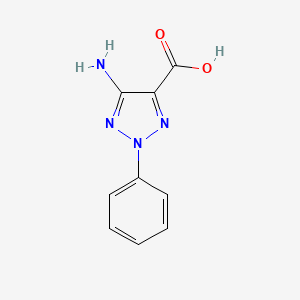

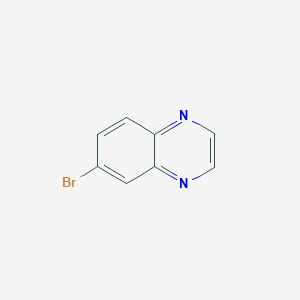
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)



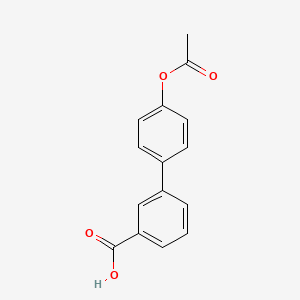
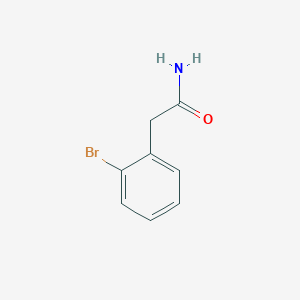
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
